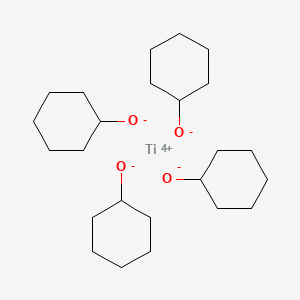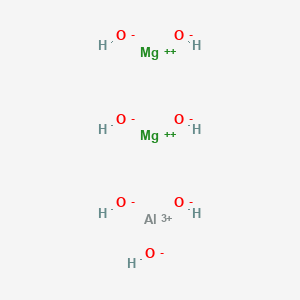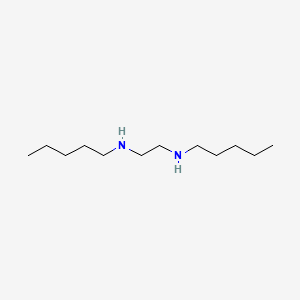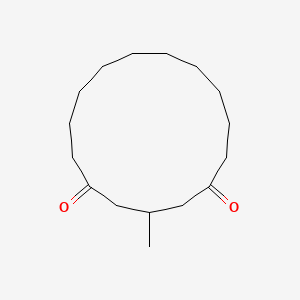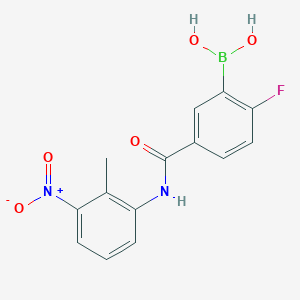
2-Fluoro-5-(2-methyl-3-nitrophenylcarbamoyl)benzeneboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-5-(2-methyl-3-nitrophenylcarbamoyl)benzeneboronic acid is a boronic acid derivative known for its unique chemical structure and reactivity. This compound is utilized in various fields, including organic synthesis and medicinal chemistry, due to its ability to form stable complexes with diols and its role in Suzuki-Miyaura coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(2-methyl-3-nitrophenylcarbamoyl)benzeneboronic acid typically involves the following steps:
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Carbamoylation: Introduction of the carbamoyl group.
Boronic Acid Formation: Conversion of the aromatic ring to a boronic acid derivative.
Industrial Production Methods: Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like organolithium or Grignard reagents can facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitro-substituted boronic acids.
Reduction: Formation of amino-substituted boronic acids.
Substitution: Formation of various substituted boronic acids depending on the reagent used.
科学的研究の応用
2-Fluoro-5-(2-methyl-3-nitrophenylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for potential therapeutic applications due to its unique reactivity.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 2-Fluoro-5-(2-methyl-3-nitrophenylcarbamoyl)benzeneboronic acid involves its ability to form stable complexes with diols and participate in cross-coupling reactions. The boronic acid group interacts with various molecular targets, facilitating the formation of new chemical bonds and pathways.
類似化合物との比較
- 2-Fluorophenylboronic acid
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 2-Fluoro-5-(methylcarbamoyl)phenylboronic acid
Comparison: 2-Fluoro-5-(2-methyl-3-nitrophenylcarbamoyl)benzeneboronic acid is unique due to the presence of both a nitro group and a carbamoyl group, which impart distinct reactivity and properties compared to its analogs. This compound’s ability to participate in diverse chemical reactions makes it valuable in various research and industrial applications.
特性
分子式 |
C14H12BFN2O5 |
|---|---|
分子量 |
318.07 g/mol |
IUPAC名 |
[2-fluoro-5-[(2-methyl-3-nitrophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H12BFN2O5/c1-8-12(3-2-4-13(8)18(22)23)17-14(19)9-5-6-11(16)10(7-9)15(20)21/h2-7,20-21H,1H3,(H,17,19) |
InChIキー |
NGWDZPSONNLBMF-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


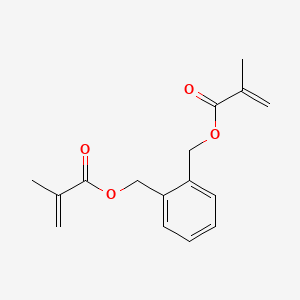
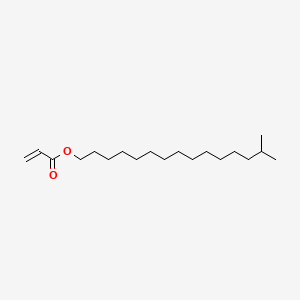
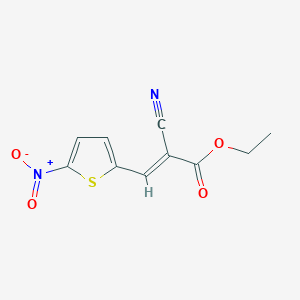

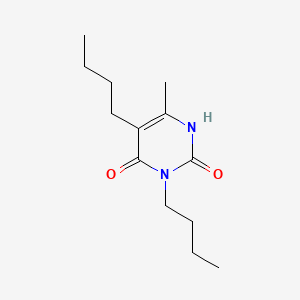

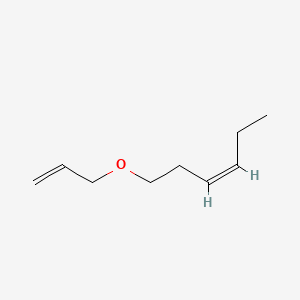
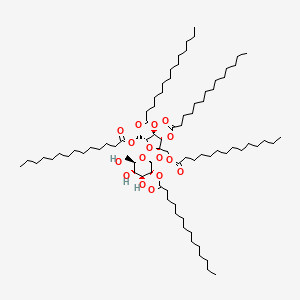
![[(4E,6E,10E)-13,14,20,22-tetrahydroxy-17-methoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12654777.png)

